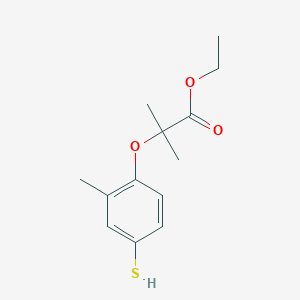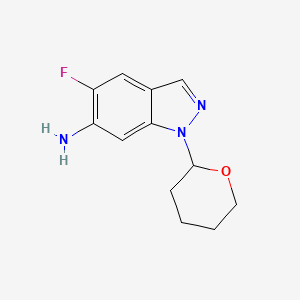
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a chemical compound with the molecular formula C12H14FN3O It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an indazole moiety
Méthodes De Préparation
The synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves several steps, typically starting with the preparation of the indazole core. The synthetic route may include the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydropyran Ring: This step involves the formation of a tetrahydropyran ring through cyclization reactions, often using acid or base catalysis.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can be compared with other similar compounds, such as:
5-Fluoroindazole: Similar in structure but lacks the tetrahydropyran ring.
1-Tetrahydropyran-2-yl-indazole: Similar but does not contain the fluorine atom.
6-Aminoindazole: Lacks both the fluorine atom and the tetrahydropyran ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14FN3O |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
5-fluoro-1-(oxan-2-yl)indazol-6-amine |
InChI |
InChI=1S/C12H14FN3O/c13-9-5-8-7-15-16(11(8)6-10(9)14)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2 |
Clé InChI |
WPNVXIAZXPEDOD-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


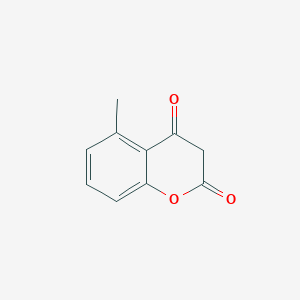
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
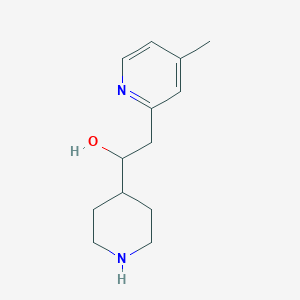
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)

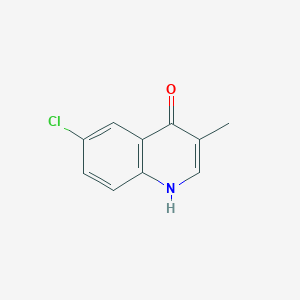
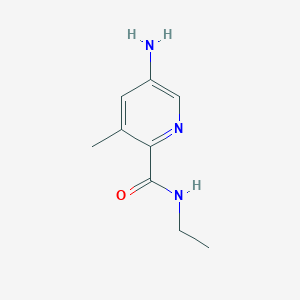
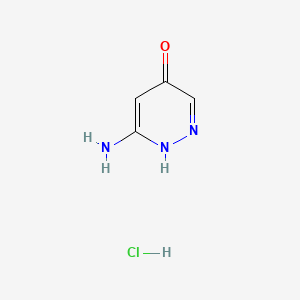

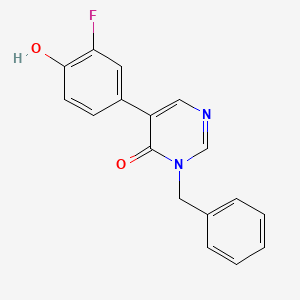
![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
